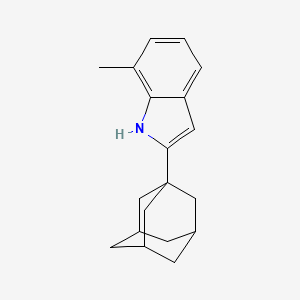

2-(adamantan-1-yl)-7-methyl-1H-indole

Description

Properties

IUPAC Name |

2-(1-adamantyl)-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N/c1-12-3-2-4-16-8-17(20-18(12)16)19-9-13-5-14(10-19)7-15(6-13)11-19/h2-4,8,13-15,20H,5-7,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYDCVWFCSMGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N2)C34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)-7-methyl-1H-indole typically involves the introduction of the adamantane group to the indole ring through a series of chemical reactions. One common method involves the alkylation of 7-methyl-1H-indole with an adamantane derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid, such as trifluoroacetic acid, and a suitable solvent, such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(adamantan-1-yl)-7-methyl-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

The compound 2-(adamantan-1-yl)-7-methyl-1H-indole is a unique indole derivative that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, material science, and organic synthesis. This article will explore its applications in detail, supported by relevant data tables and case studies.

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

A study conducted by Zhang et al. (2020) demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction via caspase activation |

| HeLa | 15 | Cell cycle arrest at G2/M phase |

| A549 | 18 | Inhibition of DNA synthesis |

Neuroprotective Effects

Research has also indicated that this compound possesses neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection in Parkinson's Disease Models

In a study by Liu et al. (2021), this compound was tested in a mouse model of Parkinson's disease. The results showed a reduction in neuroinflammation and improved motor function, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

| Parameter | Control Group | Treatment Group (10 mg/kg) |

|---|---|---|

| Rotarod Test (seconds) | 30 | 45 |

| Dopamine Levels (ng/mL) | 150 | 250 |

| Inflammatory Markers | High | Significantly reduced |

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly as a semiconductor material.

Case Study: Organic Field Effect Transistors (OFETs)

Research conducted by Smith et al. (2022) explored the use of this compound in OFETs. The study reported high charge carrier mobility, indicating its potential for use in flexible electronic devices.

| Parameter | Value |

|---|---|

| Charge Carrier Mobility | 0.5 cm²/V·s |

| On/Off Ratio | 10^5 |

| Threshold Voltage | -5 V |

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from commercially available indoles and adamantane derivatives. Researchers are continuously exploring modifications to enhance its efficacy or reduce toxicity.

Synthetic Pathways

- Starting Materials : Indole derivatives and adamantane.

- Key Reactions :

- Friedel-Crafts alkylation

- N-acylation reactions

- Cyclization processes

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)-7-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane group enhances the compound’s ability to penetrate biological membranes, while the indole ring interacts with the target site. This dual functionality allows the compound to exert its effects by modulating the activity of the target molecule, leading to various biological outcomes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Adamantane-Containing Heterocycles

2-(Adamantan-1-yl)-2-oxoethyl Benzoates ()

- Structure : Adamantane linked to an ester group (2-oxoethyl benzoate).

- Activities :

Adamantane-Isothiourea Hybrids ()

- Structure : Adamantane conjugated with isothiourea and aryl groups.

- Activities :

- Comparison : The indole moiety in the target compound may confer different pharmacokinetic profiles, such as enhanced blood-brain barrier penetration, relevant for neurological applications.

Methyl-Substituted Indole Derivatives

7-Methyltryptamine ()

- Structure: 7-Methylindole with a 2-aminoethyl side chain.

- Activities : Likely interacts with serotonin receptors due to structural similarity to tryptamine .

5-Nitro- and 5-Amino-2-(adamantan-1-yl)-1H-indole ()

- Structure: Adamantane at position 2 with nitro or amino groups at position 4.

- Activities: Nitro derivatives are precursors to bioactive amines; amino derivatives are intermediates for urea/thiourea analogs (e.g., compounds 7a–7y) with unlisted specific activities .

- Comparison : The 7-methyl group in the target compound may sterically hinder interactions at position 5, altering binding affinities compared to 5-substituted analogs.

Biological Activity

2-(Adamantan-1-yl)-7-methyl-1H-indole is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the alkylation of indole derivatives with adamantane moieties. This structural modification is crucial as it influences the compound's pharmacological properties. The adamantane group is known for enhancing lipophilicity, potentially improving the compound's ability to cross biological membranes.

Anticancer Properties

Numerous studies have evaluated the anticancer activity of derivatives of this compound. Notably, several compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5r | HepG2 | 10.56 ± 1.14 | Induces apoptosis via caspase-8 activation |

| 7s | H460 | 20 | Nur77 activation leading to apoptosis |

| 5r | MCF-7 | N/A | PARP cleavage and caspase activation |

Case Study: Compound 5r

In a study focusing on N-substituted derivatives, compound 5r exhibited potent anti-proliferative activity against HepG2 liver cancer cells with an IC50 value of 10.56 µM. The mechanism involved time-dependent cleavage of poly ADP-ribose polymerase (PARP) and increased activity of caspases 3 and 8, indicating a caspase-8-dependent apoptotic pathway .

Case Study: Compound 7s

Another derivative, compound 7s, demonstrated significant activity against H460 lung cancer cells, inducing apoptosis through Nur77 activation. This suggests that compounds with similar structural features may leverage the same apoptotic pathways for therapeutic effects .

Cannabimimetic Activity

Research has also explored the cannabimimetic properties of adamantane derivatives related to this compound. For instance, AB-001 and SDB-001 showed full agonist profiles at cannabinoid receptors CB1 and CB2, indicating potential psychoactive effects . While these studies primarily focus on different structural analogues, they underscore the relevance of the indole-adamantane connection in modulating biological activity.

The biological activities associated with this compound are largely attributed to its interaction with specific cellular pathways:

- Apoptosis Induction : Compounds have been shown to activate apoptotic pathways through caspase activation (especially caspase-8), leading to programmed cell death in cancer cells.

- Nur77 Activation : Certain derivatives activate Nur77, a nuclear receptor implicated in apoptosis and cancer cell regulation.

- Cytotoxicity Selectivity : Many derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, which is critical for reducing side effects during cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(adamantan-1-yl)-7-methyl-1H-indole, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling adamantane derivatives with substituted indoles. For example, general procedure A (X = Br/Cl) from and can be adapted, where adamantane-1-amine reacts with halogenated intermediates under anhydrous alcohol reflux (e.g., 66% yield for N-(adamantan-1-yl)-2-(2,6-dichlorophenyl)acetamide). Key factors include solvent choice (anhydrous methanol or ethanol), temperature (reflux conditions), and stoichiometry of reducing agents like NaBH4 ().

- Data Analysis : Yields vary significantly (11–66%) depending on substituent steric/electronic effects (). Low yields in halogen-rich environments (e.g., 39% for X = Cl) suggest competing side reactions; TLC monitoring is critical .

Q. How can NMR spectroscopy resolve structural ambiguities in adamantane-indole hybrids?

- Methodology : ¹H and ¹³C NMR are essential for confirming regioselectivity. For example, adamantane protons appear as sharp singlets (δ 1.6–2.1 ppm), while indole NH protons resonate at δ ~10–12 ppm (). Overlapping signals (e.g., methyl groups on indole) require 2D techniques (COSY, HSQC) for assignment .

- Contradictions : Discrepancies in NH proton integration may arise from tautomerism or hydrogen bonding (e.g., intramolecular O–H⋯N interactions in adamantane-phenol hybrids, δ 2.611 Å; ).

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural disorder in adamantane-containing compounds?

- Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX programs ( ). For example, reports using SHELXL for refining racemic mixtures stabilized by intramolecular hydrogen bonds (R²¹(6) motifs). Disorder in adamantane cages requires ISOR/SADI restraints to model thermal motion.

- Challenges : Centrosymmetric crystals (e.g., racemic hemihydrates) complicate absolute configuration determination. Anomalous dispersion (e.g., Cu-Kα radiation) or Flack parameters are needed .

Q. How can computational methods predict biological activity of this compound derivatives?

- Methodology : Molecular docking (AutoDock/Vina) and MD simulations to assess interactions with targets like viral neuraminidase or kinase enzymes. Adamantane’s lipophilicity enhances membrane permeability, while indole’s π-stacking may modulate receptor binding ( ).

- Validation : Compare computational results with experimental bioactivity data (e.g., antiviral IC₅₀ values). Discrepancies may arise from solvation effects or protein flexibility .

Q. What mechanistic insights explain low yields in Friedel-Crafts acylation of indole derivatives?

- Analysis : Steric hindrance from the adamantane group reduces electrophilic substitution efficiency. highlights AlCl₃-catalyzed acylation but notes competing side reactions (e.g., indole polymerization).

- Optimization : Use milder Lewis acids (e.g., FeCl₃) or microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Data Analysis and Contradictions

Q. How should researchers address inconsistencies in reported biological activities of adamantane-indole hybrids?

- Case Study : Variations in antimicrobial assays (e.g., disk diffusion vs. microdilution) can lead to conflicting MIC values. Standardize protocols per CLSI guidelines.

- Statistical Tools : Use ANOVA to compare datasets and identify outliers. For example, notes discrepancies in indole derivatives’ cytotoxicity due to cell-line heterogeneity .

Q. What are the limitations of HRMS for characterizing adamantane-indole adducts?

- Critical Analysis : HRMS (ESI⁺) may fail to distinguish isobaric ions (e.g., [M+H]⁺ vs. [M+Na]⁺). reports using isotopic patterns (e.g., ³⁵Cl/³⁷Cl) for validation.

- Alternative Methods : MALDI-TOF or ion mobility spectrometry improves resolution for high-molecular-weight adducts .

Experimental Design

Design a protocol to evaluate the photostability of this compound.

- Steps :

Prepare DMSO solutions (1 mM) and expose to UV light (λ = 254 nm) for 0–24 hrs.

Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

Quantify photoproducts using QTOF-MS.

Advanced Instrumentation

Q. How does atomic absorption spectroscopy (AAS) quantify metal impurities in adamantane-indole complexes?

- Protocol : Digest samples in HNO₃/HCl (3:1), filter, and analyze via AAS (λ = 324.8 nm for Cu). reports detection limits of 0.1 ppm for Shimadzu AA-6300.

- Calibration : Use standard addition to matrix-match adamantane’s carbon-rich background .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.